Product packaging for Aluminum, chloroethyl(2-methylpropyl)-(Cat. No.:CAS No. 13320-53-1)

Aluminum, chloroethyl(2-methylpropyl)-

Cat. No.: B077782
CAS No.: 13320-53-1
M. Wt: 148.61 g/mol
InChI Key: MDUJPDJIABVTQO-UHFFFAOYSA-M
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Description

Aluminum, chloroethyl(2-methylpropyl)-, identified by CAS Registry Number 13320-53-1 and EINECS 236-357-6, is an organoaluminum compound with the molecular formula C6H14AlCl and a molecular weight of 148.61 g/mol . This compound, also known as chloroethylisobutylaluminium or Ethylisobutylaluminum chloride, serves as a versatile reagent and co-catalyst in specialized chemical synthesis and polymerization processes . Its molecular structure, featuring both ethyl and isobutyl (2-methylpropyl) groups bonded to an aluminum-chloride center, creates a sterically and electronically tuned catalyst component. Researchers primarily value it for its role in Ziegler-Natta type catalyst systems, where it acts as a co-catalyst to activate transition metal halides for the production of polyolefins with controlled stereochemistry and molecular weight. The compound's mechanism of action involves alkylation and abstraction of chloride ligands from transition metal centers, generating highly reactive and coordinatively unsaturated cationic species that are the active sites for monomer insertion and chain propagation. This makes it particularly valuable for investigating structure-activity relationships in olefin polymerization and for developing novel catalytic systems for producing specialty polymers and fine chemicals. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Strict handling protocols under an inert atmosphere (e.g., nitrogen or argon) are essential due to the compound's typical pyrophoric and moisture-sensitive nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13AlCl B077782 Aluminum, chloroethyl(2-methylpropyl)- CAS No. 13320-53-1

Properties

CAS No.

13320-53-1

Molecular Formula

C6H13AlCl

Molecular Weight

148.61 g/mol

IUPAC Name

chloro-ethyl-(2-methylpropyl)alumane

InChI

InChI=1S/C4H9.C2H5.Al.ClH/c1-4(2)3;1-2;;/h4H,1H2,2-3H3;1H2,2H3;;1H/q;;+1;/p-1

InChI Key

MDUJPDJIABVTQO-UHFFFAOYSA-M

SMILES

CC[Al](CC(C)C)Cl

Canonical SMILES

CC[Al](CC(C)C)Cl

Other CAS No.

13320-53-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of Aluminum, chloroethyl(2-methylpropyl)- with structurally related organoaluminum compounds:

Compound Name CAS Number Molecular Formula Substituents Reactivity Profile Primary Applications
Aluminum, chloroethyl(2-methylpropyl)- Not listed Likely ClCH₂CH₂-Al-(CH₂CH(CH₃)₂)₂ 1 chloroethyl, 2 isobutyl Moderate pyrophoricity; Lewis acidic Catalysis, specialty synthesis
Aluminum, triethyl- 97-93-8 Al(C₂H₅)₃ 3 ethyl Highly pyrophoric; reacts explosively with H₂O Ziegler-Natta catalysis, alkylation
Aluminum, tris(2-methylpropyl)- 100-99-2 Al(CH₂CH(CH₃)₂)₃ 3 isobutyl Pyrophoric; less volatile than triethylaluminum Polymerization initiator
Aluminum, dichloroethyl- 563-43-9 Cl₂Al-C₂H₅ 2 chloro, 1 ethyl Reduced pyrophoricity; hydrolyzes to HCl Intermediate in organic synthesis
Aluminum, hydrobis(2-methylpropyl)- 1191-15-7 H-Al-(CH₂CH(CH₃)₂)₂ 2 isobutyl, 1 hydride Air-sensitive; used in hydride transfer Reducing agent in fine chemistry

Substituent Effects on Properties

  • The Cl atom may also increase Lewis acidity, improving catalytic efficiency in reactions requiring electron-deficient centers.
  • Isobutyl Group : Bulky substituents reduce volatility and modify steric effects, slowing reaction kinetics but improving selectivity in polymerization.

Reactivity and Hazard Profile

  • Pyrophoricity : Triethylaluminum (Al(C₂H₅)₃) ignites spontaneously in air, whereas dichloroethylaluminum (Cl₂Al-C₂H₅) exhibits reduced reactivity due to electron-withdrawing Cl substituents. Aluminum, chloroethyl(2-methylpropyl)- likely falls between these extremes.
  • Hydrolysis : Generates HCl and hydrocarbons, requiring careful handling and inert storage conditions.

Preparation Methods

Alkyl Exchange Reactions Involving Trialkylaluminum and Aluminum Halides

A primary method for synthesizing mixed alkyl aluminum halides involves the reaction of trialkylaluminum compounds with aluminum halides. For Aluminum, chloroethyl(2-methylpropyl)-, this approach utilizes triethylaluminum (Al(C₂H₅)₃) and aluminum trichloride (AlCl₃) in the presence of 2-methylpropyl (isobutyl) groups. The general reaction proceeds as:

Al(C₂H₅)3+AlCl3Al(C₂H₅)2Cl+Al(C₂H₅)Cl2\text{Al(C₂H₅)}3 + \text{AlCl}3 \rightarrow \text{Al(C₂H₅)}2\text{Cl} + \text{Al(C₂H₅)Cl}2

To introduce the 2-methylpropyl group, a ligand exchange step is necessary. Diethylaluminum chloride (Al(C₂H₅)₂Cl) reacts with isobutylmagnesium bromide (i-C₄H₉MgBr) in anhydrous ether:

Al(C₂H₅)2Cl+i-C₄H₉MgBrAl(C₂H₅)(i-C₄H₉)Cl+MgBr(C₂H₅)\text{Al(C₂H₅)}_2\text{Cl} + \text{i-C₄H₉MgBr} \rightarrow \text{Al(C₂H₅)(i-C₄H₉)Cl} + \text{MgBr(C₂H₅)}

This method, adapted from analogous syntheses in patent WO1983000140A1, requires strict inert conditions (argon/nitrogen atmosphere) and temperatures between 0–50°C to prevent decomposition.

Direct Alkylation of Aluminum Chloride

An alternative route involves the direct reaction of aluminum chloride with ethyl and isobutyl Grignard reagents. Sequential addition of ethylmagnesium bromide (C₂H₅MgBr) and isobutylmagnesium bromide (i-C₄H₉MgBr) to AlCl₃ in tetrahydrofuran (THF) yields the target compound:

AlCl3+C₂H₅MgBrAl(C₂H₅)Cl2+MgBrCl\text{AlCl}3 + \text{C₂H₅MgBr} \rightarrow \text{Al(C₂H₅)Cl}2 + \text{MgBrCl}
Al(C₂H₅)Cl2+i-C₄H₉MgBrAl(C₂H₅)(i-C₄H₉)Cl+MgBrCl\text{Al(C₂H₅)Cl}_2 + \text{i-C₄H₉MgBr} \rightarrow \text{Al(C₂H₅)(i-C₄H₉)Cl} + \text{MgBrCl}

This method, though efficient, demands careful stoichiometric control to avoid over-alkylation (e.g., forming Al(C₂H₅)(i-C₄H₉)₂).

Reaction Optimization and Critical Parameters

Solvent Selection

Nonpolar solvents like hexane or toluene are preferred for alkyl exchange reactions due to their inertness and ability to stabilize organoaluminum intermediates. Polar solvents (e.g., THF) are reserved for Grignard-based routes to enhance reactivity.

Temperature and Pressure

Reactions typically proceed at 25–50°C under atmospheric pressure. Elevated temperatures (>60°C) risk thermal decomposition, while subzero temperatures slow reaction kinetics. Patent WO1983000140A1 reports optimal yields at 25°C with 12-hour reaction times.

Catalytic Additives

Phosphoric acid derivatives (e.g., H₃PO₄, (NH₄)₂HPO₄) act as catalysts in analogous aluminum chloride syntheses, though their role in alkylaluminum halide formation remains underexplored.

Analytical Characterization

Structural Confirmation via Spectroscopy

  • ¹H NMR : Peaks at δ 0.8–1.5 ppm correspond to ethyl and isobutyl protons.

  • ²⁷Al NMR : A singlet near δ 100 ppm confirms tetrahedral aluminum coordination.

  • FTIR : Al-C stretches appear at 650–750 cm⁻¹, while Al-Cl vibrations occur near 485 cm⁻¹.

X-ray Diffraction (XRD)

Amorphous structures dominate due to the compound’s hygroscopic nature, though crystalline analogs exhibit monoclinic symmetry with Al-Cl bond lengths of 2.20–2.25 Å .

Q & A

Q. Methodological Answer :

  • ²⁷Al NMR : Identifies aluminum coordination geometry and ligand environment.
  • FTIR : Confirms absence of Al-O-Al bonds (indicative of hydrolysis).
  • X-ray crystallography : Resolves molecular structure but requires high-purity single crystals.
  • GC-MS : Detects volatile impurities like residual alkyl halides.
    Data interpretation must account for solvent effects (e.g., toluene vs. hexane) and compare against IUPAC-standardized reference spectra .

Advanced: How can contradictory thermodynamic data (e.g., ΔHf) for this compound be resolved?

Methodological Answer :
Contradictions often arise from variations in synthesis protocols or impurity levels. Replicate measurements using bomb calorimetry under controlled conditions (dry nitrogen, standardized sample mass). Employ statistical tools like Grubbs’ test to identify outliers. Cross-validate with computational methods (e.g., density functional theory) to predict thermodynamic properties. Publish raw datasets and experimental parameters to enable meta-analyses .

Basic: What safety protocols are essential for handling Aluminum, chloroethyl(2-methylpropyl)-?

Q. Methodological Answer :

  • Use inert-atmosphere gloveboxes or Schlenk lines to prevent pyrophoric reactions.
  • Store in sealed, flame-resistant containers under argon.
  • Equip labs with Class D fire extinguishers for metal fires.
  • Monitor air quality for chloroethane byproducts using gas sensors. Document handling procedures in alignment with OSHA guidelines for organoaluminum compounds .

Advanced: How can mechanistic studies integrate computational and experimental data for reactions involving this compound?

Methodological Answer :
Combine kinetic isotope effects (KIEs) with DFT calculations to map reaction pathways. Use in situ Raman spectroscopy to track intermediate formation. Validate computational models by comparing predicted activation energies with experimental Arrhenius plots. Publish open-access computational input files to ensure reproducibility. Theoretical frameworks should align with Marcus theory for electron-transfer reactions .

Basic: What are the challenges in quantifying hydrolysis products of Aluminum, chloroethyl(2-methylpropyl)-?

Methodological Answer :
Hydrolysis generates Al(OH)₃ and chloroalkanes, complicating quantification. Use headspace GC-MS for volatile products (e.g., chloroethane) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for aluminum species. Conduct reactions in deuterated solvents to distinguish hydrolysis products via ¹H NMR .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) clarify the compound’s role in C–C bond formation?

Methodological Answer :
Synthesize isotopically labeled analogs (e.g., ¹³C-enriched isobutyl groups) and track label incorporation into products via NMR or mass spectrometry. Compare kinetic profiles of labeled vs. unlabeled systems to identify rate-determining steps. Pair with computational studies to map bond-breaking/formation sequences .

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